4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline
Description
4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline is a nitroaniline derivative characterized by a morpholine ring substituted with two methyl groups at the 2- and 6-positions and a nitro group at the 3-position of the aniline ring. The morpholine moiety enhances solubility and modulates electronic properties, while the nitro group contributes to redox activity and intermolecular interactions. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related compounds (e.g., Sonogashira coupling in and morpholine derivatization in ) .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-6-14(7-9(2)18-8)11-4-3-10(13)5-12(11)15(16)17/h3-5,8-9H,6-7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETBLVLKWBJXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657004 | |
| Record name | 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-27-3 | |
| Record name | 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Positional Isomerism: 3-Nitroaniline vs. 4-Nitroaniline
- 3-Nitroaniline (CAS 99-09-2) lacks the morpholine substituent and is a simpler nitroaromatic compound. It is widely used as a standard in environmental analysis () and exhibits moderate toxicity (oral LD50 in rats: 540 mg/kg) .
- 4-Nitroaniline (CAS 100-01-6) shares the nitro group but differs in substitution position.
b. Morpholine-Substituted Derivatives
- 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline (CAS 1184814-87-6): This analog replaces the nitro group with a trifluoromethyl group. The CF3 group increases lipophilicity and metabolic stability, making it favorable in drug design () .
- The pyridin-2-amine core may enhance binding to biological targets compared to benzene-based analogs .
c. Halogenated and Fluorinated Analogs
- 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA) (): Incorporates fluorine and chlorine substituents, leading to unique thermosalient and elastic crystal properties. The fluorine atom enhances intermolecular interactions (e.g., C–F···π), while the nitro group contributes to π-stacking .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
